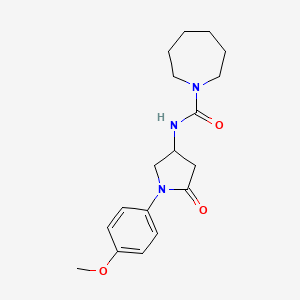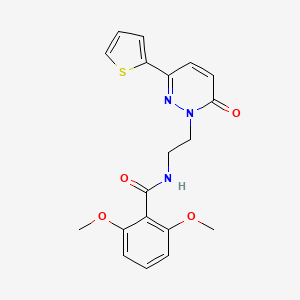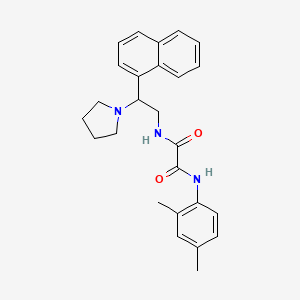![molecular formula C16H12Cl2O3 B2572039 (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid CAS No. 773131-40-1](/img/structure/B2572039.png)
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid, also known as BDPAA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid acts as a histone deacetylase inhibitor, which means that it inhibits the activity of enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is an important mechanism for regulating gene expression. By inhibiting histone deacetylases, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. It is also stable and can be stored for long periods of time. However, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid. One area of research is the development of more water-soluble analogs of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid that can be used in aqueous solutions. Another area of research is the investigation of the effects of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid on other cellular signaling pathways. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to inhibit the activity of histone deacetylases, but it may also have other targets in cells. Finally, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid could be investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can be synthesized using various methods, including the Heck reaction, Suzuki reaction, and Wittig reaction. The most commonly used method for synthesizing (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is the Heck reaction, which involves the coupling of 4-(Benzyloxy)-3,5-dichlorobenzene with acrylic acid using a palladium catalyst. The reaction can be carried out in various solvents such as DMF, DMSO, or THF at elevated temperatures.
Scientific Research Applications
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been used in various scientific research applications, including the development of new drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
properties
IUPAC Name |
(E)-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRIHXOQXBHDIE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)




![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)

![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)

![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)
![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)
